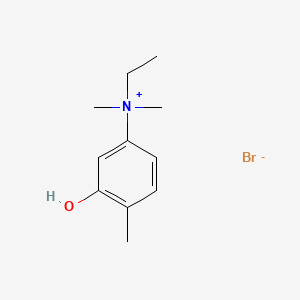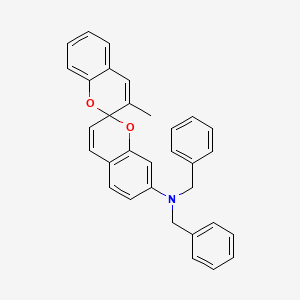
(Z)-Octadec-9-enyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Octadec-9-enyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a chloroformate group attached to an unsaturated long-chain hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enyl chloroformate typically involves the reaction of (Z)-Octadec-9-en-1-ol with phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
(Z)-Octadec-9-en-1-ol+Phosgene→(Z)-Octadec-9-enyl chloroformate+HCl
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to control the addition of reactants and the removal of by-products, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-Octadec-9-enyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (Z)-Octadec-9-en-1-ol and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Alcohols: React to form carbonates.
Water: Causes hydrolysis, leading to the formation of (Z)-Octadec-9-en-1-ol.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
(Z)-Octadec-9-en-1-ol: Formed from hydrolysis.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-Octadec-9-enyl chloroformate is used as a reagent for the introduction of chloroformate groups into molecules. This is particularly useful in the synthesis of complex organic compounds.
Biology and Medicine
In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function. It can also be used in the development of drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable carbamates and carbonates makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-Octadec-9-enyl chloroformate involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of the chemical and physical properties of the target molecules. The molecular targets include amines, alcohols, and other nucleophiles, which react with the chloroformate group to form stable products.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Commonly used in organic synthesis for the protection of amine groups.
Ethyl chloroformate: Used in the derivatization of compounds for analytical purposes.
Isobutyl chloroformate: Employed in the preparation of short-chain fatty acid derivatives.
Uniqueness
(Z)-Octadec-9-enyl chloroformate is unique due to its long-chain unsaturated hydrocarbon structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of specialized polymers and coatings.
Properties
CAS No. |
50807-71-1 |
|---|---|
Molecular Formula |
C19H35ClO2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] carbonochloridate |
InChI |
InChI=1S/C19H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9- |
InChI Key |
WWHPFZLMAISGAI-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


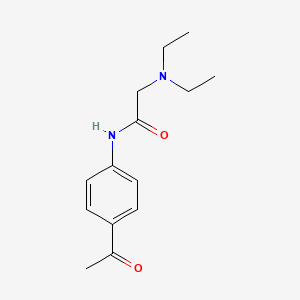
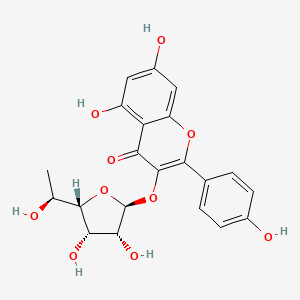

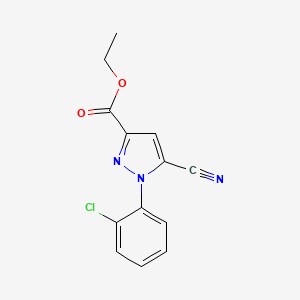
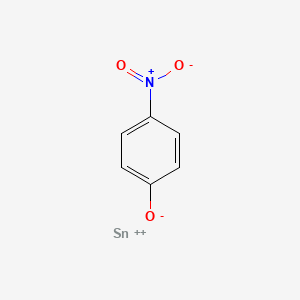


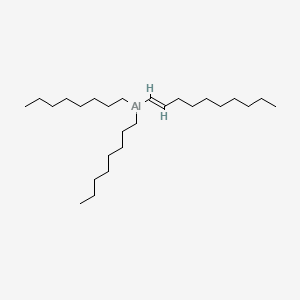
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


